molecular formula C19H19Cl3N2O3S B2606835 Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 302822-20-4

Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2606835
CAS No.: 302822-20-4
M. Wt: 461.78
InChI Key: GLVHNXZFTRSSRD-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3, a benzoylamino-trichloroethylamino moiety at position 2, and a saturated cyclohexene ring (positions 4–7). This structure confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 3.8) and a molecular weight of 529.8 g/mol.

The compound is synthesized via sulfonylation of anthranilic acid derivatives followed by cyclization, a method optimized to avoid isomer formation by introducing substituents early in the synthesis . X-ray crystallography (using SHELXL97) reveals a planar benzothiophene ring and axial orientation of substituents, with hydrogen bonding (N–H⋯O/N) stabilizing its crystal lattice .

Properties

IUPAC Name

methyl 2-[(1-benzamido-2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O3S/c1-27-17(26)14-12-9-5-6-10-13(12)28-16(14)24-18(19(20,21)22)23-15(25)11-7-3-2-4-8-11/h2-4,7-8,18,24H,5-6,9-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVHNXZFTRSSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H21Cl3N2O5S
  • Molar Mass : 507.81514 g/mol

Structural Features

The notable features of this compound include:

  • A benzoylamino group , which may contribute to its interaction with biological targets.
  • A trichloroethyl moiety , known for its potential in modifying biological activity.
  • A tetrahydro-benzothiophene skeleton , which is often associated with various pharmacological effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Analgesic Activity : Studies have shown that derivatives of tetrahydro-benzothiophene possess significant analgesic properties. For instance, related compounds were tested using the "hot plate" method on mice and demonstrated analgesic effects superior to standard analgesics like metamizole .
  • Antimicrobial Activity : Certain thiophene derivatives have been reported to exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways .
  • Antitubercular Activity : Compounds derived from thiophene structures have shown promising results against Mycobacterium tuberculosis. This suggests a potential application in treating tuberculosis .

The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pain signaling or infection pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors or other cellular targets to modulate physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindingsReference
Siutkina et al. (2021)Investigated the analgesic effects of similar tetrahydro-benzothiophene derivatives on mice; found significant pain relief compared to controls.
Baravkar et al. (2019)Reported antitubercular activity of thiophene derivatives against Mycobacterium tuberculosis H37Ra.
Rossetti et al. (2019)Evaluated antimicrobial properties of chiral thiophene derivatives; showed effective inhibition against various bacterial strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues, highlighting substituent variations and their impacts:

Compound Name Substituent at Position 2 Ester Group Molecular Weight (g/mol) Key Properties/Activities Reference ID
Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzoylamino-trichloroethylamino Methyl 529.8 Moderate lipophilicity; crystallographic stability
Methyl 2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Isobutyrylamino-trichloroethylamino Methyl 495.3 Higher volatility (bp ~220°C); reduced steric hindrance
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Bromobenzoylamino-trichloroethylamino Ethyl 607.6 Increased halogenated bulk; lower solubility in H2O (~0.1 mg/mL)
2-{[({2,2,2-Trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-Methylbenzoylamino-trichloroethylamino-thioureido Carboxamide 580.2 Enhanced hydrogen bonding; antifungal activity (IC50 = 12 µM)

Key Observations :

  • Ester vs. Carboxamide : Replacement of the methyl ester with a carboxamide () increases polarity (logP ~2.1) and bioactivity, likely due to improved target binding via hydrogen bonding .
  • Halogenation : The 4-bromobenzoyl derivative () exhibits lower aqueous solubility but enhanced photostability, making it suitable for outdoor agrochemical use .
  • Synthetic Flexibility: Isobutyryl substitution () simplifies synthesis due to reduced steric demands compared to benzoylamino groups, yielding higher purity (~98% by HPLC) .

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